5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide 5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034593-24-1
VCID: VC11793983
InChI: InChI=1S/C14H12ClN3O2S/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19)
SMILES: C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3
Molecular Formula: C14H12ClN3O2S
Molecular Weight: 321.8 g/mol

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide

CAS No.: 2034593-24-1

Cat. No.: VC11793983

Molecular Formula: C14H12ClN3O2S

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide - 2034593-24-1

Specification

CAS No. 2034593-24-1
Molecular Formula C14H12ClN3O2S
Molecular Weight 321.8 g/mol
IUPAC Name 5-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C14H12ClN3O2S/c15-13-5-4-12(21-13)14(19)16-9-10(11-3-1-8-20-11)18-7-2-6-17-18/h1-8,10H,9H2,(H,16,19)
Standard InChI Key CIVIDCNEHOXNAY-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3
Canonical SMILES C1=CN(N=C1)C(CNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₂ClN₃O₂S, with a molecular weight of 321.8 g/mol . Its structure integrates three heterocyclic systems:

  • A thiophene ring substituted with chlorine at position 5 and a carboxamide group at position 2.

  • An ethyl bridge connecting the thiophene carboxamide to a furan-2-yl group and a 1H-pyrazol-1-yl group.

This arrangement creates a rigid, planar framework conducive to π-π stacking and hydrogen bonding, which are critical for target binding .

Table 1: Key physicochemical properties

PropertyValue
CAS Number2034593-24-1
Molecular FormulaC₁₄H₁₂ClN₃O₂S
Molecular Weight321.8 g/mol
DensityNot available
Melting/Boiling PointsNot available

Synthesis and Structural Modification

Proposed Synthetic Routes

The synthesis likely involves sequential coupling reactions:

  • Thiophene-2-carboxylic acid activation: Conversion of 5-chlorothiophene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Amine preparation: Synthesis of 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine via reductive amination of furfurylamine with pyrazole aldehydes.

  • Amide bond formation: Reaction of the acid chloride with the amine in the presence of a base (e.g., triethylamine) to yield the final product .

Table 2: Key intermediates and reagents

StepIntermediateReagents/Conditions
15-Chlorothiophene-2-carbonyl chlorideSOCl₂, reflux, 4–6 h
22-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamineNaBH₃CN, MeOH, 24 h
3Final compoundEt₃N, DCM, 0°C to RT, 12 h

Challenges in Synthesis

  • Steric hindrance: Bulky furan and pyrazole groups may impede amide bond formation, necessitating high-dilution conditions.

  • Purification: Polar byproducts require chromatographic separation using silica gel or reverse-phase HPLC.

Biological Activity and Mechanistic Insights

Hypothesized Targets

The compound’s structure suggests affinity for:

  • Kinase enzymes: Pyrazole and carboxamide groups may bind ATP pockets (e.g., EGFR, VEGFR).

  • G-protein-coupled receptors (GPCRs): Furan and thiophene moieties could interact with hydrophobic transmembrane domains .

Anticipated Pharmacological Effects

  • Antiproliferative activity: Chlorothiophene derivatives are known tubulin polymerization inhibitors, inducing G2/M cell cycle arrest.

  • Antimicrobial effects: Furan-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria and fungi .

Comparative Analysis with Structural Analogs

Sulfonamide Derivative (CAS 2034294-67-0)

A closely related compound replaces the carboxamide with a sulfonamide group (C₁₅H₁₆ClN₃O₃S₂, MW 385.88) . Key differences include:

  • Enhanced solubility: Sulfonamide’s polar nature improves aqueous solubility.

  • Reduced metabolic stability: Sulfonamides are prone to oxidative metabolism compared to carboxamides.

Indole-Thiophene Hybrids

Compounds like N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-3-carboxamide (CAS 2034526-27-5) share similar design principles but prioritize indole’s intercalation properties over furan’s electronic effects.

Future Directions and Research Gaps

Priority Investigations

  • Target identification: High-throughput screening against kinase and GPCR libraries.

  • ADMET profiling: Assessment of permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (HEK293 cell viability) .

Synthetic Optimization

  • Catalytic methods: Enantioselective synthesis using organocatalysts to access chiral derivatives.

  • Prodrug strategies: Esterification of the carboxamide to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator